molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1279696
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can be substituted at various positions to yield a wide range of derivatives with diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various routes. One approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Another method reported the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, which suggests the versatility of the pyrrolopyridine scaffold in generating diverse compounds .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of related compounds, such as 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile, has been determined by X-ray diffraction, which provides insights into the stereochemistry and molecular packing of these compounds .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines exhibit reactivity towards various electrophiles and can undergo reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. They can also form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes when reacted with aldehydes and yield imino derivatives when treated with nitrosobenzene . Additionally, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds has been used to produce new substituted 1H-pyrrolo[2,3-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the nature of substituents. For example, the chromeno[2,3-b]pyridine-3-carbonitriles exhibit keto-enol equilibrium in DMSO solutions, and their enol form is predominant in the solid phase . The electronic and steric effects of substituents can significantly affect the reactivity and stability of these compounds.

Scientific Research Applications

  • Specific Scientific Field: Cancer Research
  • Summary of the Application: 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures: The researchers designed and synthesized a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .

Safety And Hazards

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is classified as Acute Tox. 4 Oral . It has hazard statements H302-H315-H319-H335 . It should be stored in a sealed container in a dry room .

Future Directions

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives have shown promise in the treatment of various types of tumors by targeting FGFRs . They could potentially be used in cancer therapy .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAQIXNADYAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472605
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS RN

517918-95-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-Bromo-7-azaindole XXX (300 mg, 1.52 mmol) in DMF (10 ml), sodium cyanide (150 mg, 3.06 mmol), cuprous iodide (45 mg, 0.24 mmol), and Tetrakis (triphenylphosphine) palladium(0) (100 mg, 0087 mmol) were added. The reaction was placed under argon heated at 125° C. for 48 hours after which the reaction was allowed to cool to ambient temperature before diluting with ethyl acetate and saturated sodium bicarbonate solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 150 ml). The organic layers were then combined and washed with saturated bicarbonate solution (3×, 100 ml), before drying over sodium sulfate and evaporate under reduced pressure. The crude material was purified by preparative TLC, eluting with a solution of 70% hexane, 30% ethyl acetate with triethylamine as an additive to yield the titled compound as an off-white solid. (150 mg, M−1=142.0)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine described in Preparation Example R-5 (90 mg, 0.46 mmol), zinc cyanide (80 mg, 0.69 mmol) and tetrakis(triphenylphosphine)palladium(0) (53 mg, 46 μmol) were dissolved in N-methyl-2-pyrrolidinone (2 mL), and the mixture was stirred for 4.5 hours at 110° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature, water and ethyl acetate were added to the reaction mixture, the organic layer was partitioned, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), and the title compound (48 mg, 0.34 mmol, 73%) was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

A mixture of bromide 24 (10.0 g, 50.8 mmol), ZnCl2 (3.58 g, 30.5 mmol), and Pd(PPh3)4 (3.52 g, 3.05 mmol) in DMF (110 mL) was heated at 80° C. overnight. The solvent was evaporated and the residue separated by silicagel chromatography (100 g column) using hexane:ethyl acetate as eluent (gradient elution). The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL) and the aqueous phase extracted with more CH2Cl2 (4×100 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the product as a white solid (5.48 g, 75%), which was used for subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
catalyst
Reaction Step One
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Citations

For This Compound
34
Citations
FM Sroor - Organic & Medicinal Chemistry International Journal, 2019 - researchgate.net
The 4-amino-1-(2, 4-dichlorophenyl)-3-(3, 4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo [2, 3-b] pyridine-5-carbonitrile, 8 and 4-amino-6-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-3-(3, 4-…
Number of citations: 2 www.researchgate.net
KMH Hilmy, FNM Kishk, EBA Shahen… - Bulletin of the Chemical …, 2023 - ajol.info
ABSTRACT. A cyclo condensation reaction is an effective method for a two-component reaction of 2-amino-1, 5-diphenyl-1H-pyrrole-3-carbonitrile 3a-c and active methylene …
Number of citations: 0 www.ajol.info
J Lategahn, HL Tumbrink… - Journal of medicinal …, 2022 - ACS Publications
Despite the clinical efficacy of epidermal growth factor receptor (EGFR) inhibitors, a subset of patients with non-small cell lung cancer displays insertion mutations in exon20 in EGFR …
Number of citations: 12 pubs.acs.org
HM Aly, MG El-Gazzar - Arzneimittelforschung, 2012 - thieme-connect.com
The present article describes the synthesis of some novel pyrrole, pyrazolo[4,3-d]oxazole, pyrrolo[2,3-b]pyridine, 1,2,3-triazole and oxoazetidin derivatives incorporating pyrazole moiety…
Number of citations: 25 www.thieme-connect.com
MT Sarg, MM Koraa, AH Bayoumi… - Open Journal of …, 2015 - scirp.org
We herein disclose a series of novel pyrrole derivatives as well as fused pyrrolopyridines 6a,b and 7a,b, pyrrolopyrazoles 8a, b, pyrrolo[2,3-d]pyrimidine derivatives 10a-d, 12a,b, 14a,b, …
Number of citations: 20 www.scirp.org
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
AM El-Sayed, H Abdel-Ghany… - … of Pharmaceutical and …, 2015 - jpac.journals.ekb.eg
A new series of fused heterocyclic compounds containing pyridine moieties were prepared via the reaction of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile with some halo …
Number of citations: 1 jpac.journals.ekb.eg
EM Azmy, M Hagras, MA Ewida, AS Doghish… - Bioorganic …, 2023 - Elsevier
Inhibiting the CDK2/cyclin A2 enzyme has been validated in multiple clinical manifestations related to multiple types of cancer. Herein, novel series of pyrolo[2,3-c]pyrazole, pyrolo[2,3-c]…
Number of citations: 12 www.sciencedirect.com
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
S Bala, K vali Yellamanda, A Kadari… - Bioorganic …, 2021 - Elsevier
Methionine aminopeptidases (MetAPs) are an important class of enzymes that work co-translationally for the removal of initiator methionine. Chemical inhibition or gene knockdown is …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.